Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate is a heterocyclic compound that contains both a pyrazine and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate typically involves the formation of the thiazole ring followed by the introduction of the pyrazine moiety. One common method involves the reaction of 2-bromoacetyl pyrazine with thiourea to form the thiazole ring. The resulting intermediate is then esterified with ethanol to produce the final compound. The reaction conditions often require refluxing in ethanol and the use of a base such as sodium ethoxide to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the pyrazine ring can be achieved using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrazine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-pyrimidinylamino)-1,3-thiazol-4-yl)acetate
- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
- 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides
Uniqueness
Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate is unique due to the presence of both pyrazine and thiazole rings, which confer distinct chemical properties and biological activities. The combination of these two heterocycles in a single molecule enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C11H11N3O2S |
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Molecular Weight |
249.29 g/mol |
IUPAC Name |
ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C11H11N3O2S/c1-2-16-10(15)5-8-7-17-11(14-8)9-6-12-3-4-13-9/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
HFEKJMGMVVYRPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=NC=CN=C2 |
Origin of Product |
United States |
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